An In-depth Technical Guide to Propane-2-sulfonamide: Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to Propane-2-sulfonamide: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propane-2-sulfonamide, also known as isopropylsulfonamide, is a simple yet versatile organosulfur compound that has garnered significant interest in the field of medicinal chemistry. As a key building block, its structural motif is incorporated into a variety of biologically active molecules. The sulfonamide functional group is a well-established pharmacophore, known for its ability to mimic the transition state of amide hydrolysis and participate in crucial hydrogen bonding interactions with biological targets.[1][2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of Propane-2-sulfonamide, with a particular focus on its role in drug discovery and development.
Chemical Structure and Identification
Propane-2-sulfonamide is characterized by an isopropyl group attached to a sulfonamide functional group. This simple structure provides a foundation for more complex molecular designs in medicinal chemistry.
| Identifier | Value | Source |
| IUPAC Name | propane-2-sulfonamide | [4] |
| CAS Number | 81363-76-0 | [4] |
| Molecular Formula | C₃H₉NO₂S | [4] |
| SMILES | CC(C)S(=O)(=O)N | [4] |
| InChIKey | SJMCLWCCNYAWRQ-UHFFFAOYSA-N | [4] |
| Synonyms | Isopropylsulfonamide, 2-Propanesulfonamide, Isopropyl sulphonamide | [4] |
dot graph Propane_2_sulfonamide_Structure { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: 2D Chemical Structure of Propane-2-sulfonamide.
Physicochemical Properties
The physicochemical properties of Propane-2-sulfonamide are crucial for its handling, reactivity, and role as a drug scaffold.
| Property | Value | Source |
| Molecular Weight | 123.18 g/mol | [4] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 62.0 to 66.0 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents | |
| XLogP3-AA | -0.3 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Synthesis and Reactivity
Synthesis of Propane-2-sulfonamide
The most common and direct method for the synthesis of Propane-2-sulfonamide is the reaction of its corresponding sulfonyl chloride, 2-propanesulfonyl chloride, with ammonia. This is a standard procedure for the formation of primary sulfonamides.
Experimental Protocol: Synthesis of Propane-2-sulfonamide
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-propanesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Ammonia Addition: Bubble anhydrous ammonia gas through the cooled solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise with vigorous stirring. The reaction is exothermic and should be controlled to maintain the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Propane-2-sulfonamide. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Reactivity of Propane-2-sulfonamide
The reactivity of Propane-2-sulfonamide is primarily centered around the N-H bond of the sulfonamide group. The protons on the nitrogen are acidic and can be removed by a base to form a sulfonamidate anion. This anion is a potent nucleophile and can participate in various reactions.
N-Alkylation and N-Arylation: The sulfonamidate anion can be readily alkylated or arylated to form N-substituted Propane-2-sulfonamides. This is a key transformation for incorporating the isopropylsulfonamide moiety into more complex molecules.[5][6]
Experimental Protocol: N-Alkylation of Propane-2-sulfonamide
-
Anion Formation: Dissolve Propane-2-sulfonamide (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 equivalents), portion-wise at 0 °C. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sulfonamidate anion.[5]
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide) (1-1.2 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Heating may be required for less reactive alkylating agents.
-
Quenching and Extraction: Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Applications in Drug Development
The sulfonamide group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[2][7] Propane-2-sulfonamide, as a simple alkylsulfonamide, serves as a valuable building block for introducing this key pharmacophore into drug candidates.
As a Bioisostere for Amides and Carboxylic Acids
The sulfonamide moiety is often employed as a bioisostere for amide or carboxylic acid groups. Its tetrahedral geometry and ability to act as a hydrogen bond donor and acceptor allow it to mimic the interactions of these functional groups with biological targets, while often conferring improved metabolic stability and pharmacokinetic properties.
In Kinase Inhibitors
Many kinase inhibitors incorporate a sulfonamide group to engage in critical hydrogen bonding interactions within the ATP-binding pocket of the kinase. While specific examples detailing the direct use of Propane-2-sulfonamide in widely marketed kinase inhibitors are not prevalent in the readily available literature, the principles of its incorporation are well-established. The isopropyl group can provide favorable van der Waals interactions in hydrophobic sub-pockets of the kinase active site. The synthesis of sulfonamide-based kinase inhibitors often involves the coupling of a sulfonamide-containing fragment with a core heterocyclic scaffold.[8][9][10]
In Other Therapeutic Areas
Derivatives of Propane-2-sulfonamide have been investigated for a range of other therapeutic applications. For example, certain N-substituted propane-2-sulfonamide derivatives have been explored as potential anti-inflammatory agents and inhibitors of enzymes like urease and cyclooxygenase-2 (COX-2).[1]
Spectroscopic Data
The structural elucidation of Propane-2-sulfonamide and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of Propane-2-sulfonamide would be expected to show a doublet for the six methyl protons, a septet for the methine proton of the isopropyl group, and a broad singlet for the two N-H protons.
-
¹³C NMR: The carbon NMR spectrum would show two distinct signals for the methyl and methine carbons of the isopropyl group.[4][11]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the S=O stretching vibrations (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and the N-H stretching vibrations (around 3300-3200 cm⁻¹).[4][12]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[4]
Safety and Handling
Propane-2-sulfonamide is a chemical that requires careful handling in a laboratory setting.
Hazard Identification: [4]
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused or waste material should be handled as hazardous waste.[14][15]
Conclusion
Propane-2-sulfonamide is a fundamental building block in organic and medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the established importance of the sulfonamide pharmacophore make it a valuable tool for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory. As the quest for novel therapeutics continues, the strategic incorporation of simple yet versatile fragments like Propane-2-sulfonamide will undoubtedly remain a key strategy in the design of new and improved medicines.
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